6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolylpyridazine derivatives, have been found to have a wide spectrum of biological activity .
Biochemical Pathways
Related compounds have been found to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Result of Action
Related compounds have shown a pronounced stimulating effect on plant growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, a related compound was found to have very high solubility in saline at pH 7 .
Biochemical Analysis
Biochemical Properties
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative reactions. For instance, it can act as a ligand for metal ions, forming complexes that can catalyze oxidation reactions
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used to regulate cellular functions and its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for developing targeted therapies and biochemical tools.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . High doses can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative. One common method involves the use of formic acid and hydrazide derivatives to form the corresponding carboxylic acid, which is then cyclized to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyrimidine derivatives in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol: A structurally similar compound with different biological activities.
Pyrazolo[3,4-d]pyrimidine:
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its dual ring structure, which imparts specific electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJMNPWZWJBMPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222616 | |
Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447965-78-7 | |
Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447965-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.